REACTION_SMILES
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[C:29]([O:30][CH2:31][CH3:32])(=[O:33])[CH3:34].[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH3:41][CH:42]([OH:43])[CH3:44].[CH3:9][N:10]1[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]1.[Cu:27][I:28].[I:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[K+:6].[K+:7].[K+:8].[OH:23][CH2:24][CH2:25][OH:26].[P:1]([O-:2])([O-:3])([O-:4])=[O:5]>>[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:14][CH2:15]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Ic1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(c2ccccc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |